Home > Products > Screening Compounds P16395 > 2-[(4-biphenylyloxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-[(4-biphenylyloxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-[(4-biphenylyloxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4999387
CAS Number:
Molecular Formula: C25H18N6O
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[(4-Biphenylyloxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of heterocyclic compounds characterized by a fused pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. This core structure serves as a scaffold for various substituents, leading to a diverse range of derivatives with distinct biological activities. Research indicates that this specific derivative and its structural analogs demonstrate potential as adenosine receptor antagonists. [, , ]

Synthesis Analysis
  • Cyclocondensation reactions: These reactions involve the formation of the tricyclic ring system through the reaction of suitably functionalized pyrazole, triazole, or pyrimidine precursors. []
  • Substitution reactions: Once the core structure is formed, various substituents can be introduced at specific positions through nucleophilic or electrophilic substitution reactions. []
  • Oxidative cyclization: This approach involves the formation of a new ring through the oxidation of a pre-existing ring system. []
Molecular Structure Analysis
  • Tricyclic core: A fused pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine system, which is a common feature in adenosine receptor antagonists. [, ]
  • Phenyl substituent: A phenyl ring at the 7-position, a common feature in many pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. []
Mechanism of Action

While the specific mechanism of action of 2-[(4-biphenylyloxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is not described in the provided literature, its structural features suggest potential as an adenosine receptor antagonist. Adenosine receptors are G protein-coupled receptors involved in various physiological processes. Antagonists typically bind to the receptor's active site, preventing adenosine from binding and activating downstream signaling pathways. [, , , , , ]

2-(2-Furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant)

    Compound Description: [(11)C]Preladenant is a radiolabeled compound developed for positron emission tomography (PET) imaging of cerebral adenosine A2A receptors (A2ARs) []. It exhibits favorable brain kinetics and suitable characteristics as an A2AR PET tracer [].

8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

    Compound Description: This compound is a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative with a methyl substituent at the 8-position and a trifluoromethylphenyl group at the 2-position []. The crystal structure of this compound has been reported, providing insights into its spatial arrangement and potential for intermolecular interactions [].

    Compound Description: SCH58261 is a potent and selective adenosine A2A receptor antagonist [, , ]. It has been widely used in pharmacological studies to investigate the role of A2A receptors in various biological processes [, , ].

7-(2-(4-(4-(2-[18F]Fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444)

    Compound Description: [18F]MNI-444 is a PET radiotracer specifically designed for mapping adenosine A2A receptors in the brain []. It demonstrates suitable properties for in vivo imaging and has been successfully evaluated in non-human primates [].

Diethyl {2-[(4-chlorophenoxy)methyl]-9-(methylsulfanyl)-7H-pyrazolo[4,3-d][1,2,4]-triazolo[1,5-d]pyrimidin-7-yl}(phenyl)methylphosphonate

    Compound Description: This compound is a pyrazolotriazolopyrimidine derivative characterized by a diethyl phosphonate group and various substituents, including a chlorophenoxymethyl group []. Its crystal structure reveals a nearly planar fused ring system, providing insights into its three-dimensional conformation [].

2-R-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

    Compound Description: This series of compounds represents a general structure for a group of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines with variable substituents at the 2-position []. A novel synthetic route using N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide as a key intermediate has been reported for their preparation [].

7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 3)

    Compound Description: This specific pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative, designated as Compound 3, has been investigated for its potential anticancer activity [, ]. The crystal structure of this compound has been determined, providing valuable information about its spatial arrangement and potential for intermolecular interactions [, ].

5-Amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c] pyrimidine (8FB-PTP)

    Compound Description: 8FB-PTP is an adenosine A2 receptor antagonist that displays high affinity for A2 receptors in binding studies []. Its pharmacological profile suggests potential as a lead compound for developing more selective A2 receptor antagonists [].

2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

    Compound Description: This pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative has shown promising neuroprotective effects in a cellular model of Alzheimer's disease [, ]. It exhibits functional inhibition of p53 target gene transcription, suggesting its potential as a lead compound for developing novel anti-Alzheimer's agents [, ].

5-N-(4-Methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine ([3H]MRE 3008F20)

    Compound Description: [3H]MRE 3008F20 is a radiolabeled antagonist for the human A3 adenosine receptor [, ]. Its high affinity and selectivity make it valuable for pharmacological and biochemical characterization of this receptor subtype [, ].

2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH-442416)

    Compound Description: SCH-442416 is a selective antagonist for presynaptic adenosine A2A receptors []. It has been shown to attenuate the reinforcing effects of THC in animal models, suggesting potential as a treatment for marijuana dependence [].

3-Substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines and 2-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

    Compound Description: These two series of biphenyl-substituted pyrazolotriazolopyrimidines were synthesized as potential xanthine oxidase inhibitors []. The compounds were obtained through oxidative cyclization and Dimroth rearrangement reactions, showcasing the versatility of these chemical transformations in accessing diversely substituted pyrazolotriazolopyrimidines [].

Properties

Product Name

2-[(4-biphenylyloxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

10-phenyl-4-[(4-phenylphenoxy)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C25H18N6O

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C25H18N6O/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)32-16-23-28-25-22-15-27-31(20-9-5-2-6-10-20)24(22)26-17-30(25)29-23/h1-15,17H,16H2

InChI Key

OSJZTKFVMDMBNO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.